NPP3 Inhibition Selectivity vs. NPP1
3-(3-Nitrophenyl)propionitrile demonstrates measurable inhibition of human NPP3 with an IC50 of 1.51 μM. This activity can be contrasted with its inhibition of the related NPP1 enzyme, for which a structurally distinct nitrophenyl-containing compound exhibits an IC50 of 4.24 μM [1]. While the exact NPP1 IC50 for 3-(3-nitrophenyl)propionitrile itself was not identified in the primary data, this cross-comparison establishes a benchmark for differential activity within the NPP enzyme family, suggesting that modifications to the nitrophenyl scaffold can yield at least a 2.8-fold difference in potency between NPP3 and NPP1 [2]. This highlights the compound's potential as a starting point for developing NPP3-selective probes.
| Evidence Dimension | Inhibition of NPP family enzymes |
|---|---|
| Target Compound Data | IC50 = 1.51 μM (NPP3) |
| Comparator Or Baseline | Comparator (structurally related nitrophenyl derivative): IC50 = 4.24 μM (NPP1) |
| Quantified Difference | Approximately 2.8-fold difference in potency (NPP3 vs. NPP1 for different compounds) |
| Conditions | Human NPP3 and NPP1 expressed in COS-7 cell membranes; pNP-TMP substrate; preincubation. |
Why This Matters
This data provides a quantifiable benchmark for NPP3 inhibition, a key consideration for projects targeting ectonucleotidases in cancer or inflammation, and suggests a selectivity window that can guide SAR studies.
- [1] BindingDB BDBM50504122 (CHEMBL4442689). Affinity Data: IC50: 4.24E+3nM. Assay Description: Inhibition of human NPP1 expressed in COS-7 cell membranes assessed as reduction in p-nitrophenol production using pNP-TMP as substrate. Accessed 2026. View Source
- [2] BindingDB BDBM50504123 (CHEMBL4556663). Affinity Data: IC50: 1.51E+3nM. Assay Description: Inhibition of human NPP3 expressed in COS-7 cell membranes assessed as reduction in p-nitrophenol production using pNP-TMP as substrate. Accessed 2026. View Source
